2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group, a thiophene ring, and a trichloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core, introduction of the bromomethyl group, and attachment of the thiophene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromomethyl group can produce various substituted derivatives .
Scientific Research Applications
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2,2,2-Trichloroethyl ((3aS,4R,9S,10S,10aS)-4-(bromomethyl)-9-((tert-butoxycarbonyl)amino)-10-hydroxy-6-(((2,2,2-trichloroethoxy)carbonyl)imino)hexahydro-1H,8H-pyrrolo[1,2-c]purin-2(3H)-ylidene)sulfamate: Another complex compound with a similar structure.
Uniqueness
The uniqueness of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the thiophene ring and the bromomethyl group provides unique reactivity and interaction capabilities that are not found in many other compounds .
Properties
CAS No. |
33492-83-0 |
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Molecular Formula |
C16H14BrCl3N2O5S2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H14BrCl3N2O5S2/c17-5-8-6-29(26)14-11(21-10(23)4-9-2-1-3-28-9)13(24)22(14)12(8)15(25)27-7-16(18,19)20/h1-3,11,14H,4-7H2,(H,21,23)/t11-,14-,29?/m1/s1 |
InChI Key |
DPKNQNJFYOTPIP-HIXDIWAASA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)OCC(Cl)(Cl)Cl)CBr |
Canonical SMILES |
C1C(=C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)OCC(Cl)(Cl)Cl)CBr |
Origin of Product |
United States |
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